![molecular formula C8H10BrNO2 B039452 Indoline-5,6-diol hydrobromide CAS No. 29539-03-5](/img/structure/B39452.png)
Indoline-5,6-diol hydrobromide
Overview
Description
Indoline-5,6-diol hydrobromide, also known as IDH, is an extensively utilized organic compound in the domains of organic synthesis, pharmaceuticals, and biochemistry . It serves as a crucial foundational component for synthesizing diverse compounds and finds widespread applications across multiple fields . It is commonly used in the cosmetic industry for hair dye .
Synthesis Analysis
The synthesis of Indoline-5,6-diol hydrobromide is a crucial part of its application in various fields. It is a foundational component for synthesizing diverse compounds . More specific details about its synthesis can be found in the Journal of Medicinal Chemistry .
Molecular Structure Analysis
The molecular structure of Indoline-5,6-diol hydrobromide is a key aspect of its properties and applications. It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Physical And Chemical Properties Analysis
Indoline-5,6-diol hydrobromide has a molecular weight of 232.07 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 230.98949 g/mol and its monoisotopic mass is also 230.98949 g/mol . It has a topological polar surface area of 52.5 Ų .
Scientific Research Applications
Organic Synthesis
IDH is an extensively utilized organic compound in the domain of organic synthesis . It serves as a crucial foundational component for synthesizing diverse compounds .
Pharmaceuticals
In the pharmaceutical industry, IDH is used in the construction of new drug scaffolds . The indoline structure exists in a huge number of natural products .
Biochemistry
In biochemistry, IDH finds widespread applications . It manifests as a colorless, crystalline solid with hygroscopic properties and demonstrates solubility in water and ethanol .
Enzyme Inhibition
Researchers propose that IDH operates as an inhibitor of enzymes, effectively impeding their activity .
Antioxidant
IDH exhibits antioxidant qualities by effectively scavenging free radicals and providing protection against oxidative damage .
Anti-tumor
Drugs containing indoline have played important roles in anti-tumor treatment .
Anti-bacterial
Indoline-related alkaloids have been fully developed as antibiotics .
Cardiovascular Diseases
Indoline compounds have been used to treat cardiovascular diseases .
Safety and Hazards
When handling Indoline-5,6-diol hydrobromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
Indoline-5,6-diol hydrobromide is a complex compound with a variety of potential targets. One of the primary targets identified for this compound is Lactotransferrin . Lactotransferrin is a multifunctional protein with antimicrobial activity, which is part of the immune system’s first line of defense against microbial infections.
Mode of Action
It is known that it interacts with its target, lactotransferrin, in a yet to be determined manner . This interaction may result in changes to the function of Lactotransferrin, potentially enhancing its antimicrobial activity.
Biochemical Pathways
The specific biochemical pathways affected by Indoline-5,6-diol hydrobromide are currently unknown
Action Environment
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQOPNBBITFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021295 | |
Record name | 5,6-Dihydroxyindoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-5,6-diol hydrobromide | |
CAS RN |
138937-28-7 | |
Record name | 5,6-Dihydroxyindoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydroxyindoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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